2-Fluoro-5-methylphenyl isocyanate
Overview
Description
. It is an isocyanate derivative, characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylphenyl isocyanate typically involves the reaction of 2-Fluoro-5-methylphenylamine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
2-Fluoro-5-methylphenylamine+Phosgene→2-Fluoro-5-methylphenyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of alternative reagents such as triphosgene can also be employed to mitigate the hazards associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Bases: Can facilitate substitution reactions involving the fluorine atom.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Fluoro-5-methylphenyl isocyanate is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of polymers and coatings.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas and carbamates .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl isocyanate: Similar structure but lacks the methyl group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains additional trifluoromethyl groups.
4-(Chloromethyl)phenyl isocyanate: Contains a chloromethyl group instead of a fluorine atom.
Uniqueness
2-Fluoro-5-methylphenyl isocyanate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Biological Activity
2-Fluoro-5-methylphenyl isocyanate (FMP-Isocyanate) is an organic compound characterized by a phenyl ring with a fluorine atom at the 2-position, a methyl group at the 5-position, and an isocyanate functional group (-N=C=O). This compound has garnered interest in various fields including medicinal chemistry, materials science, and biological research due to its unique structural properties and potential biological activities.
- Molecular Formula : CHFNO
- Molecular Weight : 151.14 g/mol
- Functional Group : Isocyanate
Biological Activity Overview
While specific biological activity data for this compound is somewhat limited, compounds containing isocyanate groups are often associated with significant biological reactivity. The biological activities can be categorized into several areas:
- Antimicrobial Activity : Isocyanates are known to exhibit antimicrobial properties. Research indicates that similar compounds can disrupt cellular membranes and inhibit growth of various microorganisms .
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that FMP-Isocyanate may have cytotoxic effects on cancer cell lines. The mechanism involves the formation of covalent bonds with nucleophilic sites in proteins, which could lead to alterations in protein function and stability .
- Toxicological Concerns : Compounds with isocyanate groups are often associated with toxicity and allergenic properties. They can react with amino acids in proteins, potentially leading to immunological responses .
The mechanism of action for this compound involves several biochemical pathways:
- Protein Modification : The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that may alter protein function and stability.
- Cell Membrane Interaction : Similar compounds have been shown to disrupt cell membranes, increasing permeability and potentially inducing cell death.
- Signaling Pathway Modulation : The compound may influence various signaling pathways related to cell growth and apoptosis.
Case Studies
- Antiproliferative Studies : In vitro studies on related isocyanates have shown varying degrees of antiproliferative activity against cancer cell lines. For instance, compounds structurally similar to FMP-Isocyanate demonstrated significant cytotoxicity against prostate cancer (PC-3) cells, with IC values indicating strong inhibition of cell proliferation .
- Toxicological Assessments : Research indicates that exposure to isocyanates can lead to respiratory sensitization and other health concerns. Toxicological evaluations emphasize the need for careful handling due to potential allergenic responses .
Comparative Table of Biological Activities
Compound | Antimicrobial Activity | Cytotoxicity (IC) | Toxicological Concerns |
---|---|---|---|
This compound | Moderate | Varies by cell line | High |
Related Isocyanates | High | Significant | Moderate |
Fluorinated Benzothiazoles | High | Low (biphasic response) | Low |
Properties
IUPAC Name |
1-fluoro-2-isocyanato-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUJZPVKMKUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369875 | |
Record name | 2-Fluoro-5-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-50-6 | |
Record name | 2-Fluoro-5-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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